

# Spectroscopic Characterization of 3-Formylchromone: A Comparative $^{13}\text{C}$ NMR Guide

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## Compound of Interest

Compound Name: *Formylchromone*

Cat. No.: *B10848765*

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## Executive Summary

**3-Formylchromone** (4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a "privileged scaffold" in medicinal chemistry, serving as a versatile precursor for Schiff bases, chalcones, and various heterocycles.[1] Despite its ubiquity, accurate spectroscopic assignment remains a challenge due to the close proximity of quaternary carbons and the electronic influence of the electron-withdrawing formyl group.

This guide provides a rigorous, data-driven comparison of  $^{13}\text{C}$  NMR chemical shifts, distinguishing the specific electronic signatures of the 3-formyl moiety against the parent chromone backbone. It integrates experimental data with mechanistic causality, offering researchers a self-validating protocol for structural confirmation.

## Part 1: Comparative Analysis of $^{13}\text{C}$ NMR Data

The introduction of a formyl group at the C3 position drastically alters the electronic environment of the pyrone ring. The table below contrasts the chemical shifts of 3-

**Formylchromone** against the parent Chromone, highlighting the diagnostic shifts required for confirmation.

**Table 1: <sup>13</sup>C NMR Chemical Shift Comparison (δ ppm)**

Carbon Position	Chromone (CDCl <sub>3</sub> ) [1,2]	3-Formylchromone (CDCl <sub>3</sub> ) [3,4]	3-Formylchromone (DMSO-d <sub>6</sub> ) [5]	Diagnostic Shift (Δ)
C-2	155.1	160.2 - 163.5	162.4	+5-8 ppm (Deshielding by β-carbonyl)
C-3	112.9	118.3 - 120.2	118.3	+5-7 ppm (Substituent effect)
C-4 (C=O)	177.6	175.8 - 176.0	176.0	-1.6 ppm (Conjugation effect)
CHO (Aldehyde)	N/A	188.7	188.7	Diagnostic Signal
C-4a	124.8	124.9	122.1	Minimal change
C-5	125.6	126.2	125.5	Aromatic region
C-6	125.2	126.7	126.1	Aromatic region
C-7	133.7	134.5	135.4	Aromatic region
C-8	118.2	118.6	118.3	Aromatic region
C-8a	156.4	156.1	156.3	Quaternary Junction

## Key Spectroscopic Insights

- **The C-2 Deshielding:** The most critical change occurs at C-2. In the parent chromone, C-2 appears at ~155 ppm. The addition of the electron-withdrawing formyl group at C-3 pulls electron density away, deshielding C-2 significantly to ~160-163 ppm.

- **The Aldehyde Signal:** The formyl carbon appears distinctively downfield at 188.7 ppm. This is the primary indicator of successful Vilsmeier-Haack formylation.
- **Solvent Effects (DMSO vs.  $\text{CDCl}_3$ ):** While the aldehyde and carbonyl shifts remain relatively stable, the aromatic protons and carbons often show slight variations due to the higher polarity and hydrogen-bonding capability of DMSO. Note the slight upfield shift of C-4a in DMSO (122.1 ppm) compared to  $\text{CDCl}_3$  (124.9 ppm).

## Part 2: Advanced Assignment Strategy (HMBC/HSQC)

Relying solely on 1D  $^{13}\text{C}$  NMR can lead to ambiguity, particularly between the C-4 (ketone) and CHO (aldehyde) carbons, or between C-2 and C-8a. To ensure scientific integrity, a 2D NMR workflow is required.

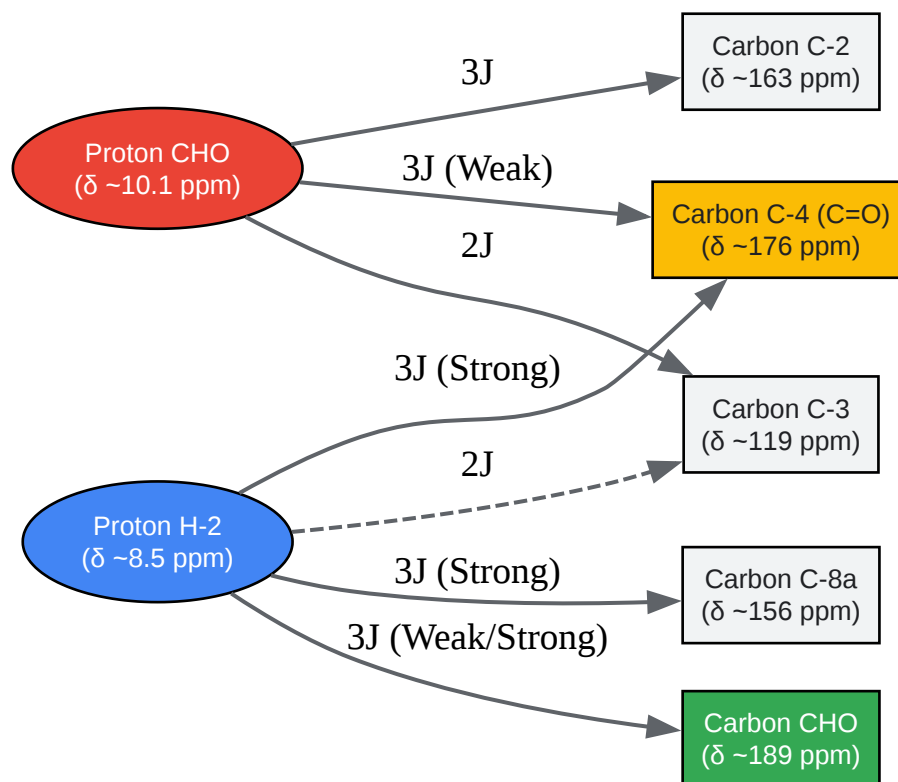
### HMBC Correlation Logic

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "gold standard" for connecting the proton network to the carbon skeleton.

- **H-2 Proton (Singlet, ~8.5-9.0 ppm):** This is the most isolated proton on the pyrone ring. It will show strong 3-bond correlations to:
  - C-4 (Carbonyl)[2]
  - C-8a (Junction Carbon)
  - CHO (Aldehyde Carbon)
- **CHO Proton (Singlet, ~10.0 ppm):** Shows strong correlations to:
  - C-3 (Quaternary)
  - C-2

### Visualization: HMBC Assignment Pathway

The following diagram illustrates the flow of logic for assigning the critical quaternary carbons using HMBC correlations.



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Caption: HMBC connectivity map for 3-**formylchromone**. Arrows indicate observed heteronuclear long-range couplings.

## Part 3: Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for the synthesis and characterization of 3-**formylchromone**.

### Synthesis: Vilsmeier-Haack Formylation

This is the industry-standard method for converting 2'-hydroxyacetophenone to 3-**formylchromone**.

Reagents:

- 2'-Hydroxyacetophenone (1.0 equiv)
- Phosphorus Oxychloride (POCl<sub>3</sub>, 3.0 equiv)
- Dimethylformamide (DMF, 5.0 equiv)

#### Workflow:

- Preparation: Cool DMF (10 mL) to 0°C in an ice bath under inert atmosphere (N<sub>2</sub>).
- Vilsmeier Reagent: Add POCl<sub>3</sub> dropwise with vigorous stirring. A white/yellowish solid (Vilsmeier salt) may precipitate. Stir for 30 min at 0°C.
- Addition: Dissolve 2'-hydroxyacetophenone in minimal DMF and add dropwise to the mixture.
- Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 50-60°C for 2 hours to ensure complete cyclization.
- Quench: Pour the reaction mixture onto crushed ice (200 g). Stir vigorously.
- Isolation: Neutralize with saturated NaOAc or NaHCO<sub>3</sub> solution. The solid product (**3-formylchromone**) will precipitate. Filter, wash with cold water, and recrystallize from Ethanol.

## NMR Sample Preparation

- Mass: Dissolve 20-30 mg of purified 3-**formylchromone**.
- Solvent: 0.6 mL CDCl<sub>3</sub> (99.8% D) or DMSO-d<sub>6</sub>.
- Tube: 5 mm high-precision NMR tube.
- Acquisition Parameters (100 MHz 13C):
  - Pulse Angle: 30°
  - Relaxation Delay (D1): 2.0 seconds (essential for quaternary carbons C-4 and C-CHO).

- Scans (NS): Minimum 512 scans to resolve low-intensity quaternary signals.

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## Sources

- 1. 3-Formylchromone | C<sub>10</sub>H<sub>6</sub>O<sub>3</sub> | CID 87112 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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